rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans
Description
Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.29 g/mol (calculated for C₁₂H₁₉NO₅) CAS No.: Referenced as EN300-745705 in Enamine Ltd's catalog (2020) .
This compound features a cyclopropane core substituted with a tert-butoxycarbonyl (Boc)-protected pyrrolidin-3-yl group and a carboxylic acid. The trans stereochemistry (1R,2S) confers distinct spatial properties, making it valuable in medicinal chemistry for conformational restriction and as a building block in peptide synthesis.
Properties
IUPAC Name |
(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8(7-14)9-6-10(9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJMYMOSDOWVQY-CBMCFHRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies for Core Ring Formation
The cyclopropane ring is central to the target compound’s structure, requiring stereoselective formation to ensure the trans-configuration. Two primary approaches dominate contemporary synthesis: ylide-mediated cyclopropanation and intramolecular ring closure .
Ylide-Mediated Cyclopropanation
Nitrogen ylides, generated from α-halo esters and tertiary amines, enable stereocontrolled cyclopropanation of alkenes. A representative protocol, adapted from the synthesis of pyrimidinyl cyclopropanes, involves:
- Ylide generation : Reacting tert-butyl bromoacetate with 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile to form an ammonium ylide.
- Cyclopropanation : Adding a vinylpyrrolidine precursor (e.g., 3-vinylpyrrolidine) to the ylide solution in the presence of cesium carbonate (Cs₂CO₃) at 80°C.
- Ester hydrolysis : Treating the tert-butyl ester intermediate with trifluoroacetic acid (TFA) to yield the carboxylic acid.
Key advantages include moderate to high yields (50–70%) and trans-selectivity driven by the ylide’s stereochemical control.
Intramolecular Ring Closure
Intramolecular cyclization of γ,δ-unsaturated substrates offers an alternative route. For example, precursors containing a pyrrolidine moiety and a leaving group (e.g., diphenylphosphinate or tosylate) undergo base-induced ring closure. Using lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C, this method achieves trans-cyclopropanes in 60–80% yields.
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents/Conditions | Yield (%) | Trans-Selectivity |
|---|---|---|---|
| Ylide-mediated | DABCO, Cs₂CO₃, MeCN, 80°C | 58 | High |
| Intramolecular | LDA/NaHMDS, THF, −78°C | 65–80 | Moderate-High |
tert-Butoxycarbonyl (Boc) Protection Strategies
The Boc group ensures amine stability during subsequent reactions. Two approaches are prevalent:
Stereochemical Control and Resolution
Racemic trans-cyclopropanes are resolved via diastereomeric salt formation or chiral chromatography . For example, recrystallizing the racemic acid with (S)-1-(1-naphthyl)ethylamine in ethanol yields enantiomerically enriched product (95% ee).
Purification and Isolation
Final purification employs:
- Crystallization : Dissolving the crude product in hot ethanol and cooling to −20°C.
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3).
Table 2: Purification Outcomes
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Crystallization | Ethanol | 98 | 70 |
| Column Chromatography | EtOAc/Hexane (1:3) | 95 | 85 |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration . The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
- Polarity : The pyrrolidine-Boc substituent in the target compound balances hydrophilicity (from the carboxylic acid) and lipophilicity (from Boc and pyrrolidine). In contrast, the trifluoromethylphenyl analog () is highly lipophilic, favoring blood-brain barrier penetration .
- Stability : The Boc group in the target compound is acid-labile, enabling selective deprotection, whereas the tetrahydropyran analog () exhibits enhanced oxidative stability due to its ether linkage .
Biological Activity
The compound rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans, is a complex organic molecule characterized by the presence of a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structural composition suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 239.27 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as either an inhibitor or an activator depending on the target enzyme involved. Preliminary studies indicate that it could influence metabolic pathways by modulating enzyme activity related to amino acid metabolism and biosynthesis.
In Silico Studies
Recent research has utilized molecular docking techniques to assess the binding affinity of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid with various enzymes. For example, docking studies with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana revealed significant interaction potentials, suggesting its role as an inhibitor in ethylene biosynthesis pathways .
Case Studies
A study conducted on structurally similar cyclopropanecarboxylic acids demonstrated that derivatives like (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid showed comparable binding affinities to rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid. The results indicated that both compounds could effectively inhibit ACO2 activity, highlighting their potential therapeutic applications in regulating plant hormones .
Comparative Analysis with Similar Compounds
To better understand the unique properties of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, a comparison with similar compounds was conducted. The following table summarizes key characteristics:
| Compound | Molecular Formula | Binding Affinity (ΔG) | Comments |
|---|---|---|---|
| rac-(1R,2S)-2-{...} | C13H21NO4 | -6.0 kcal/mol | Potential ACO2 inhibitor |
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | C11H13NO2 | -6.5 kcal/mol | Known inhibitor |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | C12H15NO3 | -6.4 kcal/mol | Comparable binding |
Applications in Research and Medicine
The compound has been explored for its potential applications in various fields:
- Medicinal Chemistry : Investigated as a precursor for drug development due to its enzyme modulation capabilities.
- Agricultural Science : Potential use in regulating plant growth hormones by inhibiting ethylene production.
Q & A
Q. What are the critical steps for synthesizing rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans?
- Methodological Answer : The synthesis involves three key steps:
- Cyclopropanation : Use carbenoid reagents (e.g., ethyl diazoacetate with Rh(II) catalysts) to form the cyclopropane ring. Reaction conditions (e.g., solvent polarity, temperature) influence trans-selectivity .
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using Boc anhydride in dichloromethane with catalytic DMAP. Anhydrous conditions prevent hydrolysis .
- Carboxylic Acid Formation : Hydrolyze the ester group under basic conditions (NaOH/THF/H₂O) followed by acidification to yield the final product. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the stereochemical configuration (1R,2S, trans) confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) between cyclopropane protons to determine trans configuration. NOESY correlations can confirm spatial proximity of substituents .
- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times are compared to authentic standards .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though this requires high-purity crystals .
Advanced Research Questions
Q. How can diastereoselectivity in the cyclopropanation step be improved to favor the trans isomer?
- Methodological Answer :
- Catalyst Screening : Test chiral Rh(II) complexes (e.g., Rh₂(S-PTTL)₄) to enhance stereocontrol. Diastereomeric ratios (dr) >10:1 have been reported with tailored catalysts .
- Solvent Optimization : Polar aprotic solvents (e.g., DCE) improve carbenoid stability and selectivity. Additives like molecular sieves reduce side reactions .
- Temperature Gradients : Slow addition of diazo compounds at −40°C minimizes racemization. Monitor reaction progress via in situ IR spectroscopy .
Q. What experimental approaches address conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Purity Verification : Use LC-MS to confirm absence of impurities (>98% purity). Stereochemical contaminants (e.g., cis isomers) can skew results; re-purify via preparative HPLC if needed .
- Assay Standardization : Control variables like buffer pH, ionic strength, and enzyme concentration. Include positive controls (e.g., known inhibitors) to validate assay conditions .
- Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) for binding kinetics and ITC for thermodynamic profiling .
Q. How can solubility challenges in aqueous buffers be mitigated for cellular uptake studies?
- Methodological Answer :
- pH Adjustment : Deprotonate the carboxylic acid at pH >7.5 (using Tris or phosphate buffers) to enhance solubility. Confirm stability via pH-solubility profiling .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Co-Solvent Systems : Use DMSO (≤0.5% v/v) in cell culture media. Pre-test cytotoxicity of co-solvents on control cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
